

In-Depth Technical Guide to 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

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Compound of Interest

Compound Name: 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

Cat. No.: B1350282

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid**, a key monomer in the development of advanced liquid crystal polymers and other functional materials.

Core Chemical Properties

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, with the CAS number 83883-26-5, is a molecule designed with a specific architecture to serve as a building block for functional polymers.^[1] It possesses a rigid benzoic acid core, a flexible hexyl spacer, and a reactive acrylate group, a combination that imparts its utility in forming structured materials.^[2]

Physical and Chemical Data

The physical and chemical properties of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in commercial literature, with values ranging from 92-93 °C to 122-124 °C.^{[2][3]} This variation may be attributable to the purity of the substance or the analytical method employed. For research purposes, it is crucial to determine the melting point of a specific batch being used.

Property	Value	Reference
CAS Number	83883-26-5	[1]
Molecular Formula	C ₁₆ H ₂₀ O ₅	[1]
Molecular Weight	292.33 g/mol	[1]
Appearance	White to off-white solid/powder	[2]
Melting Point	92-93 °C (in ethanol)	[2]
122-124 °C	[3]	
Boiling Point (Predicted)	446.9 ± 25.0 °C	[2]
Density (Predicted)	1.139 ± 0.06 g/cm ³	[2]
pKa (Predicted)	4.48 ± 0.10	[2]
Purity	Typically >98%	
Storage Temperature	2-8°C	[2]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for confirming the identity and purity of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid**. While specific spectra for this compound are not widely published in publicly available literature, the expected spectral features can be inferred from the analysis of its constituent functional groups.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoic acid ring, the vinyl protons of the acrylate group, and the methylene protons of the hexyl spacer. Similarly, the ¹³C NMR spectrum will display distinct peaks for the carbonyl carbons of the carboxylic acid and the ester, the aromatic carbons, the vinyl carbons, and the aliphatic carbons of the hexyl chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the O-H stretching of the carboxylic acid, the C=O stretching of both the carboxylic acid and the acrylate ester, C-O stretching, and C=C stretching of the acrylate and aromatic ring.

Experimental Protocols

Synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic Acid

A common method for the synthesis of this compound involves a multi-step process. The following is a representative experimental protocol:

Materials:

- 4-(6-hydroxyhexyloxy)benzoic acid
- Acrylic acid
- p-toluenesulfonic acid (catalyst)
- Hydroquinone (polymerization inhibitor)
- Benzene (solvent)
- Ethyl acetate
- Magnesium sulfate
- Isopropyl alcohol

Procedure:

- A mixture of 4-(6-hydroxyhexyloxy)benzoic acid, acrylic acid, p-toluenesulfonic acid, and hydroquinone is dissolved in benzene.
- The solution is refluxed for approximately 12 hours using a Dean-Stark apparatus to remove the water produced during the reaction.
- After the reaction is complete, the benzene is removed under reduced pressure.

- The remaining residue is dissolved in ethyl acetate and washed with distilled water until the aqueous layer is neutral, ensuring the removal of excess acrylic acid.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
- The crude product is recrystallized from isopropyl alcohol to yield **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** as a white solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a solution of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Record ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
- Process the spectra to identify the chemical shifts, multiplicities, and integration of the signals to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

- Prepare a sample of the compound, typically as a KBr pellet or a thin film.
- Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
- Analyze the spectrum to identify the characteristic absorption bands of the functional groups.

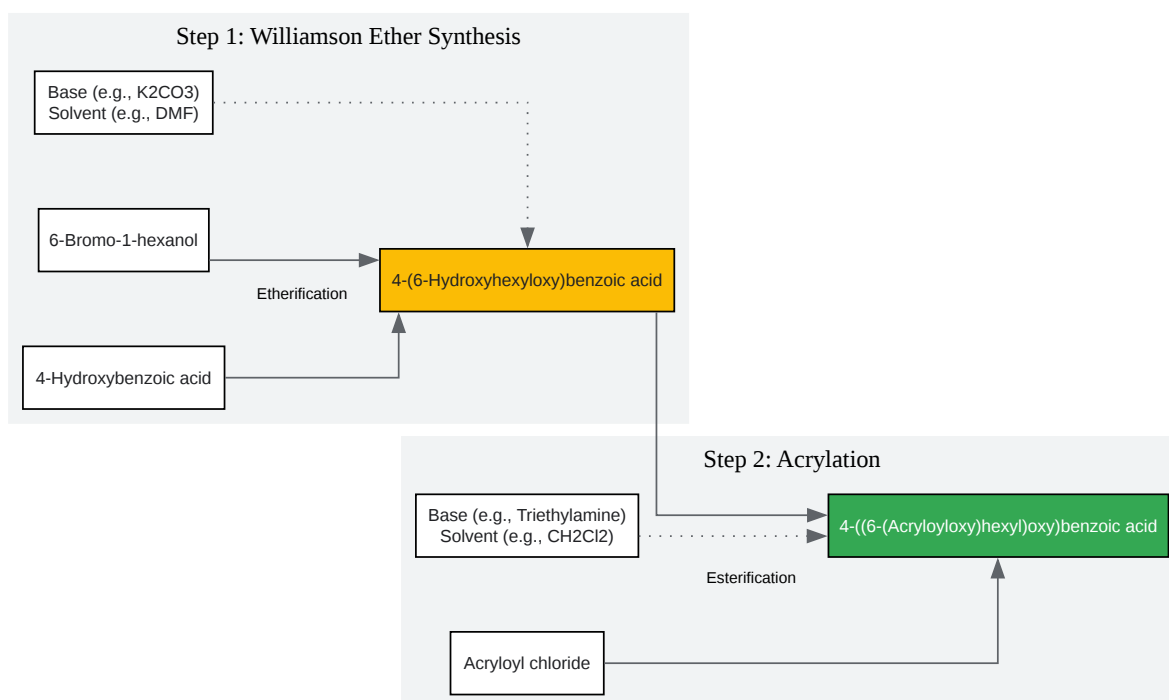
Melting Point Determination:

- Use a calibrated melting point apparatus.
- Place a small amount of the dried, crystalline sample in a capillary tube.
- Heat the sample slowly and record the temperature range over which the substance melts.

Visualizing Structure and Synthesis

Synthesis Workflow

The synthesis of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** can be visualized as a two-step process, starting from the etherification of 4-hydroxybenzoic acid followed by esterification.

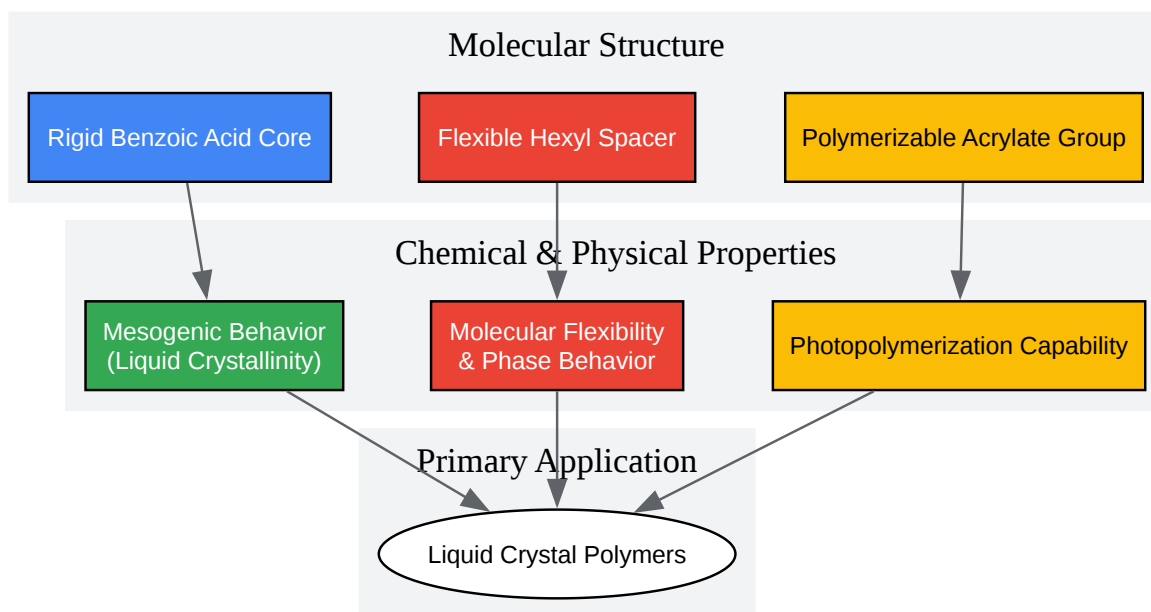


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Caption: A simplified workflow for the two-step synthesis of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid**.

Structure-Property-Application Relationship

The molecular structure of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** is intrinsically linked to its function as a liquid crystal monomer. This relationship is crucial for designing materials with specific optical and mechanical properties.



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Caption: Relationship between the molecular structure of **4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid** and its application.

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